8-Hydroperoxy-p-cymene
Description
Contextualization within Aromatic Hydroperoxide Chemistry
Aromatic hydroperoxides are a class of organic compounds characterized by the presence of a hydroperoxy group attached to an alkyl side chain of an aromatic ring. These compounds are pivotal in a variety of industrial chemical processes, most notably in the production of phenols and other oxygenated aromatic derivatives. The reactivity of the O-O bond in the hydroperoxy group, with a relatively weak bond dissociation energy, makes these molecules susceptible to cleavage, leading to the formation of highly reactive radical species. wikipedia.org
Within this class, 8-Hydroperoxy-p-cymene is a significant member, analogous to other industrially important hydroperoxides like cumene (B47948) hydroperoxide. The chemistry of these compounds is dominated by the stability of the resulting radicals upon homolytic cleavage of the O-O bond. In the case of this compound, the formation of a tertiary alkoxy radical is a key step in its subsequent transformations. acs.org
Intermediacy in Oxidative Transformations of Monoterpenes and Arylalkanes
The primary significance of this compound lies in its role as a transient intermediate in the oxidation of p-cymene (B1678584), which is both a monoterpene derivative and an arylalkane. The autoxidation of p-cymene, a process involving the reaction with oxygen, proceeds via a free radical chain mechanism where this compound is a primary product. wikipedia.org
This oxidation can be initiated by various means, including photochemical methods or the use of catalysts. The formation of this compound is a critical step in the synthesis of various valuable downstream products. For instance, its decomposition can lead to the formation of p-methylacetophenone and 4-(2-hydroxy-2-propyl)benzaldehyde. acs.orgnih.gov This intermediacy is crucial in both laboratory-scale organic synthesis and potential industrial applications for the production of fine chemicals. acs.org
Historical and Current Research Perspectives on Peroxidic Compounds
The study of peroxidic compounds dates back to the late 18th and early 19th centuries with the discovery of inorganic peroxides. The field of organic peroxides, and specifically hydroperoxides, gained significant attention in the mid-20th century with the elucidation of autoxidation mechanisms. numberanalytics.com The pioneering work on the chemistry of hydroperoxides laid the foundation for understanding their formation and reactivity. researchgate.net
Early research on the oxidation of p-cymene in the 1950s identified and characterized the hydroperoxide products, establishing the preferential attack at the tertiary carbon of the isopropyl group. Current research continues to explore the catalytic systems for the selective oxidation of p-cymene to this compound and its subsequent conversion to valuable chemicals. acs.orgcore.ac.uknih.gov Modern studies focus on developing more efficient and environmentally benign catalytic processes, including the use of novel catalysts and green oxidants like hydrogen peroxide. mdpi.commdpi.com The ongoing interest in renewable resources has also highlighted p-cymene, derivable from biomass, as a sustainable feedstock for producing valuable aromatic compounds via its hydroperoxide intermediate. acs.orgresearchgate.net
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound and related compounds.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H14O2 | nih.gov |
| Molecular Weight | 166.22 g/mol | nih.gov |
| Appearance | Colorless liquid | |
| Boiling Point | Decomposes |
Key Compounds in the Oxidation of p-Cymene
| Compound Name | Molecular Formula | Role in the Process |
|---|---|---|
| p-Cymene | C10H14 | Starting material |
| This compound | C10H14O2 | Primary intermediate |
| p-Methylacetophenone | C9H10O | Decomposition product |
| 4-(2-Hydroxy-2-propyl)benzaldehyde | C10H12O2 | Decomposition product |
| 2-p-tolyl-2-propanol | C10H14O | Decomposition product |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroperoxypropan-2-yl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-4-6-9(7-5-8)10(2,3)12-11/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCHNFGPIFYNTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435957 | |
| Record name | 8-hydroperoxy-p-cymene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3077-71-2 | |
| Record name | 8-hydroperoxy-p-cymene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Formation Pathways of 8 Hydroperoxy P Cymene
Liquid-Phase Oxidation of p-Cymene (B1678584)
The liquid-phase air oxidation of p-cymene represents a primary industrial route for producing cymene hydroperoxides. This process is fundamentally a free-radical autoxidation, where atmospheric oxygen reacts with a carbon-hydrogen bond to form a hydroperoxide group (C-O-O-H). core.ac.uk
The autoxidation of p-cymene proceeds via a free-radical chain reaction. The core of this mechanism involves the abstraction of a hydrogen atom from the isopropyl group of the p-cymene molecule. This generates a tertiary alkyl radical which is stabilized by the adjacent aromatic ring. mdpi.com
This alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•). The chain propagation step occurs when this peroxyl radical abstracts a hydrogen atom from another p-cymene molecule, thereby forming the hydroperoxide product, 8-hydroperoxy-p-cymene (ROOH), and a new alkyl radical (R•). This cycle continues, propagating the chain reaction.
Reaction Scheme:
Propagation: R• + O₂ → ROO•
Propagation: ROO• + RH → ROOH + R•
Initiation: The initial formation of free radicals to start the chain reaction can be slow and may result in a significant induction period. researchgate.net This process can be initiated by the decomposition of hydroperoxides already present or through the use of external initiators. lookchem.com In some systems, N-hydroxyphthalimide (NHPI) acts as a catalyst, generating phthalimide-N-oxyl radicals that initiate the oxidation by reacting with the hydrocarbon. researchgate.net
Termination: The chain reaction is terminated when free radicals are removed from the system. This can occur through various radical-radical recombination reactions, such as the combination of two peroxyl radicals (ROO•) or a peroxyl radical with an alkyl radical (R•). These termination steps lead to the formation of non-radical, stable products and bring the chain reaction to a halt. researchgate.net
The efficiency and selectivity of p-cymene oxidation are significantly influenced by catalysts and initiators.
Vanadium Phosphorous Oxide (VPO) Catalysts: These catalysts have been shown to enhance the rate of p-cymene oxidation and improve selectivity towards the tertiary cymene hydroperoxide, achieving selectivities of around 85% at conversions of about 30%. researchgate.net VPO catalysts are believed to actively participate in the initiation of the oxidation, thereby shortening the induction period. researchgate.net
N-hydroxyphthalimide (NHPI): NHPI is a notable catalyst that can achieve high selectivity (up to 95%) for the hydroperoxide at hydrocarbon conversions of 25–30%. researchgate.net It functions by creating a steady concentration of N-phthalimide radicals that initiate the oxidation process. researchgate.net
Mixed Metal Catalysts: Systems combining cobalt and manganese salts, often with bromide promoters, are effective for the aerobic oxidation of p-cymene. For instance, a Co(NO₃)₂/MnBr₂ system can be used to produce various oxidation products. acs.orgcore.ac.uk The synergistic action of different metal ions and promoters is key to achieving high yields and controlling the reaction pathway. bham.ac.uk Non-catalytic oxidation generally proceeds at a much slower rate. core.ac.uk
| Catalyst System | Selectivity for TCHP | Conversion | Reference |
| Vanadium Phosphorous Oxide (VPO) | ~85% | ~30% | researchgate.net |
| N-hydroxyphthalimide (NHPI) | up to 95% | 25-30% | researchgate.net |
| TCHP: Tertiary Cymene Hydroperoxide (this compound) |
Reaction conditions play a critical role in the liquid-phase oxidation of p-cymene.
Temperature: The rate of oxidation is highly dependent on temperature. Studies have demonstrated a significant increase in the consumption rate of p-cymene as the temperature is raised from 100°C to 200°C. acs.orgbham.ac.uk For example, at 125°C, it took one hour for 85% of p-cymene to be consumed, while at 175°C, over 98% was consumed in just 15 minutes. bham.ac.uk
Pressure: Elevated pressure is often employed to increase the concentration of dissolved oxygen in the liquid phase, thereby enhancing the reaction rate. Reactions are commonly run under pressures of up to 30 bar of air. acs.orgbham.ac.uk
Solvent: The choice of solvent can influence the reaction. Acetic acid is a commonly used solvent in catalytic oxidation systems involving cobalt and manganese salts. acs.orgbham.ac.uk Other studies have investigated solvent mixtures, such as water and acetic acid, to optimize reaction conditions. researchgate.net
| Temperature | Time for >85% p-Cymene Consumption | Pressure | Catalyst System | Solvent | Reference |
| 125 °C | 1 hour | 30 bar air | Co(NO₃)₂/MnBr₂ | Acetic Acid | bham.ac.uk |
| 150 °C | 45 minutes | 30 bar air | Co(NO₃)₂/MnBr₂ | Acetic Acid | bham.ac.uk |
| 175 °C | 15 minutes | 30 bar air | Co(NO₃)₂/MnBr₂ | Acetic Acid | bham.ac.uk |
Formation as an Intermediate in Terpene Degradation and Oxidation
This compound is also a known intermediate in the degradation pathways of certain terpenes, most notably citral (B94496).
Citral, a key component of lemon and other citrus oils, is susceptible to degradation under acidic conditions, a common characteristic of many beverages. nih.govjfda-online.com This degradation involves a series of cyclization and oxidation reactions.
In an acidic aqueous environment (e.g., pH 3), citral undergoes an acid-catalyzed cyclization. nih.govresearchgate.net Following this cyclization, oxidation reactions can occur, leading to the formation of several compounds, including this compound. nih.govresearchgate.netcore.ac.uk The presence of metal ions, such as ferrous iron (Fe²⁺), can accelerate the degradation of citral by promoting the decomposition of this compound. nih.govresearchgate.netresearchgate.net This decomposition can lead to the formation of various off-flavor compounds, including p-methylacetophenone and p-cresol (B1678582), which are detrimental to the flavor profile of citrus-flavored products. nih.govjfda-online.com
Oxidation of Alpha-Pinene and Related Monoterpenes
The oxidation of bicyclic monoterpenes, such as α-pinene, can lead to the formation of aromatic compounds like p-cymene, which is a direct precursor to this compound. The conversion of α-pinene to p-cymene can occur through atmospheric oxidation by hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). nih.govresearchgate.net Studies have shown that the fractional yields of p-cymene from α-pinene oxidation vary depending on the oxidant and environmental conditions like relative humidity. nih.govresearchgate.net For instance, the yield of p-cymene is significantly lower for the ozone reaction compared to the nitrate radical reaction in dry conditions, but the yields for OH and O₃ reactions can increase substantially at high relative humidity. nih.govresearchgate.net
The process often involves an initial acid-catalyzed isomerization or ring-opening of the terpene to form p-menthadienes, which then undergo dehydrogenation or oxidation to yield p-cymene. google.comgoogle.comresearchgate.net For example, α-pinene can be isomerized and oxidized to p-cymene, a reaction that can be catalyzed by Fe³⁺ ions. google.comgoogle.com Similarly, in aged oleoresins of Protium heptaphyllum, high concentrations of terpinolene (B10128) in fresh samples are observed to decrease over time, with a corresponding increase in p-cymene and its oxidation product, p-cymen-8-ol. nih.gov This suggests a natural oxidation pathway where terpinolene is likely oxidized to p-cymene, which is then further oxidized. nih.gov
The thermal autoxidation of α-pinene is a complex radical process that yields a variety of products, including different hydroperoxides, alcohols, and ketones such as verbenol (B1206271) and verbenone. mdpi.com The direct liquid-phase oxidation of p-cymene itself, using molecular oxygen, is another established method for producing hydroperoxides. This process can be initiated by a small amount of an existing hydroperoxide and is sensitive to temperature.
| Oxidant | Relative Humidity (RH) | Fractional Yield of p-cymene from α-pinene (Δ[p-cymene]/Δ[α-pinene]) | Reference |
| O₃ | <5% | (1.6 ± 0.2) × 10⁻⁵ | nih.govresearchgate.net |
| NO₃ | <5% | (3.0 ± 0.3) × 10⁻⁴ | nih.govresearchgate.net |
| OH | 70% | Yield increases by a factor of 4-8 compared to dry conditions | nih.govresearchgate.net |
| O₃ | 70% | Yield increases by a factor of 4-8 compared to dry conditions | nih.govresearchgate.net |
Radical Intermediates in Terpene Conversion Pathways
The formation and subsequent reactions of this compound are governed by free radical mechanisms. In the degradation of citral under acidic aqueous conditions, this compound is identified as an intermediate product. acs.orgjfda-online.com Its decomposition is a critical step in the formation of other compounds. Specifically, the homolysis of the O-O bond in this compound generates a tert-alkoxy radical intermediate, [p-CH₃C₆H₄C(CH₃)₂O•]. acs.orgresearchgate.netnih.gov This radical is a common precursor to both p-methylacetophenone and 4-(2-hydroxy-2-propyl)benzaldehyde. acs.orgjfda-online.comresearchgate.net The formation of these two products was confirmed through the Fe²⁺-induced decomposition of this compound, which proceeds via the same radical intermediate. acs.orgjfda-online.com
In broader terpene conversion processes, such as the oxidative aromatization of p-menthadienes to p-cymene, hydroperoxides play a crucial role as initiators. bham.ac.uk p-Cymene hydroperoxide can initiate the reaction, leading to the formation of polar radical intermediates. bham.ac.uk The mechanism for the oxidation of α-terpinene, γ-terpinene, and isoterpinolene (B1219089) into p-cymene involves several radical steps. researchgate.net After an initial hydrogen atom abstraction from the p-menthadienes, the resulting allyl radical species react with molecular oxygen to form peroxy radicals. researchgate.net These peroxy radicals can then propagate the chain reaction to afford p-cymene and hydroperoxide radicals. researchgate.net
The stability of the initial radical formed by hydrogen abstraction from the cymene structure is a key factor. osti.gov In the oxidation of o-cymene, both non-resonance-stabilized and resonance-stabilized (benzylic) radicals can be formed. osti.gov The subsequent addition of O₂ to these radicals leads to the formation of peroxy radical adducts, with the stability of these adducts being influenced by the initial resonance effects. osti.gov
| Precursor(s) | Key Radical Intermediate(s) | Resulting Product(s) | Reference |
| This compound | tert-Alkoxy radical [p-CH₃C₆H₄C(CH₃)₂O•] | p-Methylacetophenone, 4-(2-hydroxy-2-propyl)benzaldehyde | acs.orgjfda-online.comresearchgate.net |
| p-Menthadienes (e.g., γ-terpinene) | Allyl radicals, Peroxy radicals, Hydroperoxide radicals | p-Cymene | bham.ac.ukresearchgate.net |
| o-Cymene | Non-resonance-stabilized and resonance-stabilized carbon radicals, Peroxy radicals | Various oxidation products | osti.gov |
Mechanistic Elucidation of Site-Selective Oxygenation
Achieving site-selective oxygenation is crucial for the efficient synthesis of specific hydroperoxides like this compound. In the oxidation of cymenes, both primary (on the methyl group, forming 7-hydroperoxy-p-cymene) and tertiary (on the isopropyl group, forming this compound) hydroperoxides can be formed. google.com The tertiary hydroperoxide is particularly valuable for certain industrial applications. google.com
Research has focused on developing catalytic systems that favor the oxidation of the tertiary carbon of the isopropyl group in p-cymene. The use of vanadium phosphorous oxide (VPO) catalysts in the liquid-phase oxidation of p-cymene has been shown to improve both the reaction rate and the selectivity towards tertiary cymene hydroperoxide (TCHP), another name for this compound. researchgate.net With a VPO catalyst, a selectivity of around 85% for TCHP with a conversion of about 30% can be achieved in 4 hours, a significant improvement over non-catalyzed industrial processes that can take 8-12 hours. researchgate.net The catalyst appears to actively participate in the initiation of the oxidation process, thereby reducing the long induction period typically observed. researchgate.net
Broader studies on C-H oxygenation have employed ruthenium-based catalysts for the site-selective installation of hydroxyl groups. nih.govescholarship.org For instance, a ruthenium(II/IV) catalytic system can achieve distal C-H oxygenation of weakly coordinating aryl acetamides. nih.gov While these specific systems are designed for hydroxylation rather than hydroperoxidation, the underlying principles of catalyst-directed, site-selective C-H activation are highly relevant. These processes often involve the formation of a metal-carbon bond at a specific site, followed by oxidation and reductive elimination to yield the functionalized product. nih.gov The ability of a catalyst to differentiate between various C-H bonds based on electronic and steric factors is key to achieving high selectivity. escholarship.org
| Catalyst System | Substrate | Key Findings | Reference |
| Vanadium Phosphorous Oxide (VPO) | p-Cymene | Achieved ~85% selectivity for tertiary cymene hydroperoxide (TCHP) with ~30% conversion in 4 hours. Reduces reaction induction period. | researchgate.net |
| [RuCl₂(p-cymene)]₂ with PhI(TFA)₂ | Weakly O-coordinating amides | Catalyzes site-selective C-H hydroxylation through a ruthenacycle intermediate. | nih.gov |
| Ru-2 (a specific Ru catalyst) | Polyol natural products | Demonstrates high selectivity for the oxidation of a single, often hindered, secondary alcohol among many. | escholarship.org |
Chemical Reactivity and Transformation Mechanisms of 8 Hydroperoxy P Cymene
Decomposition Pathways and Product Formation
The decomposition of 8-Hydroperoxy-p-cymene can be initiated by heat, light, or the presence of metal ions, leading to a cascade of radical reactions and the formation of various stable end-products.
The cleavage of the weak oxygen-oxygen bond in the hydroperoxy group is a primary decomposition pathway for this compound. This homolytic cleavage results in the formation of a hydroxyl radical and a p-cymene-derived alkoxy radical, specifically the 2-p-tolyl-2-propoxy radical. jfda-online.comresearchgate.netacs.orgnih.gov This reaction is a critical initiation step in the autoxidation of p-cymene (B1678584) and related compounds. The formation of these reactive oxygen species (ROS) is central to the compound's mechanism of action in various chemical and biological systems.
The general reaction can be represented as:
p-CH₃C₆H₄C(CH₃)₂OOH → p-CH₃C₆H₄C(CH₃)₂O• + •OH
The generated alkoxy radical is a key intermediate that drives further reactions.
The decomposition of this compound is significantly accelerated in the presence of transition metal ions, such as ferrous iron (Fe²⁺). jfda-online.comresearchgate.netacs.orgnih.govcore.ac.uk The Fe²⁺ ion can induce the decomposition of the hydroperoxide through a redox reaction, generating the same tert-alkoxy radical as in homolysis, along with a ferric ion (Fe³⁺) and a hydroxide (B78521) ion. jfda-online.comresearchgate.netacs.orgnih.gov This metal-catalyzed decomposition is a crucial pathway, particularly in biological systems and food matrices where such metal ions are present. jfda-online.comresearchgate.netacs.orgnih.gov Research has shown that while Fe²⁺ accelerates the oxidative degradation of citral (B94496) by decomposing this compound, it does not initiate the degradation of citral directly. researchgate.net The decomposition in the presence of Fe²⁺ can be depicted as follows:
p-CH₃C₆H₄C(CH₃)₂OOH + Fe²⁺ → p-CH₃C₆H₄C(CH₃)₂O• + OH⁻ + Fe³⁺
The highly reactive p-cymene-derived alkoxy radical formed in the initial decomposition steps can undergo further transformations to yield various carbonyl compounds. Notably, p-methylacetophenone and 4-(2-hydroxy-2-propyl)benzaldehyde are significant products. jfda-online.comresearchgate.netacs.orgnih.gov The formation of both of these compounds is proposed to proceed through the same tert-alkoxy radical intermediate. jfda-online.comresearchgate.netacs.orgnih.gov
The formation of p-methylacetophenone involves a β-scission reaction of the alkoxy radical, cleaving a carbon-carbon bond and eliminating a methyl radical. Subsequent reactions lead to the formation of the stable ketone. Studies have demonstrated that p-methylacetophenone is a potent off-flavor compound in the degradation of citral, where this compound is an intermediate. jfda-online.com
4-(2-hydroxy-2-propyl)benzaldehyde has also been identified as a degradation product, and its formation is mechanistically linked to that of p-methylacetophenone, originating from the common alkoxy radical intermediate. jfda-online.comresearchgate.netacs.orgnih.gov The presence and relative amounts of these carbonyl compounds can be influenced by the specific reaction conditions and the presence of antioxidants. jfda-online.com
Table 1: Major Decomposition Products of this compound
| Decomposition Product | Chemical Formula | Formation Pathway |
| p-Methylacetophenone | C₉H₁₀O | β-scission of the p-cymene-derived alkoxy radical. jfda-online.comacs.org |
| 4-(2-hydroxy-2-propyl)benzaldehyde | C₁₀H₁₂O₂ | Transformation of the p-cymene-derived alkoxy radical. jfda-online.comresearchgate.netacs.orgnih.gov |
The initial radical species generated from the decomposition of this compound can participate in a complex series of secondary reactions. These include hydrogen abstraction, addition to double bonds, and radical-radical termination reactions. These secondary reactions lead to a diverse array of subsequent products. For instance, the hydroxyl radical is highly reactive and can abstract hydrogen atoms from other organic molecules, propagating the radical chain. The methyl radical eliminated during the formation of p-methylacetophenone can also initiate further reactions.
Reduction Chemistry
In addition to decomposition, this compound can undergo reduction reactions, leading to the corresponding alcohol.
The hydroperoxy group of this compound can be readily reduced to a hydroxyl group, yielding p-cymene-8-ol. nih.gov This conversion can be achieved using various reducing agents. For example, triphenylphosphine (B44618) has been used to reduce hydroperoxides to their corresponding alcohols for analytical purposes. core.ac.uk This reduction pathway is significant as it represents a detoxification route in some contexts, converting a reactive hydroperoxide into a more stable alcohol. The formation of p-cymene-8-ol is also a key step in certain proposed mechanisms of citral degradation. jfda-online.com
Selective Reduction Methodologies in Research
The hydroperoxy group of this compound can be selectively reduced to the corresponding alcohol, 2-p-tolyl-2-propanol, or further to the parent hydrocarbon, p-cymene, using various reagents. Research has identified several methodologies to achieve this transformation, often employed for analytical purposes or as a step in a larger synthetic sequence.
Common reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are effective for this reduction. For instance, in studies of the liquid-phase oxidation of p-cymene, lithium aluminum hydride has been used to reduce the resulting hydroperoxide mixture, including this compound, to their corresponding alcohols for analysis. This process allows for the quantification of the hydroperoxides formed during oxidation.
For analytical evaluation of oxidation processes, other reduction methods have been investigated. These include the use of ferrous sulfate (B86663) and triphenylphosphine to convert the hydroperoxides to alcohols, which are then analyzed by gas chromatography. core.ac.uk The triphenylphosphine method, in particular, has been noted for its superiority in these analytical applications. core.ac.uk
Table 1: Methodologies for the Selective Reduction of this compound
| Reagent | Product(s) | Application Context |
|---|---|---|
| Sodium Borohydride | p-Cymene | General reduction |
| Lithium Aluminum Hydride | 2-p-tolyl-2-propanol | Reduction of oxidation products for analysis |
| Ferrous Sulfate | 2-p-tolyl-2-propanol | Analytical method for hydroperoxide quantification |
| Triphenylphosphine | 2-p-tolyl-2-propanol | Preferred analytical method for hydroperoxide quantification |
Oxidation Chemistry
Further Oxidative Transformations of the Hydroperoxy Moiety
The hydroperoxy group in this compound is susceptible to further oxidation, leading to a variety of products depending on the reaction conditions and catalysts employed. The decomposition of the hydroperoxy moiety often proceeds via the formation of reactive radical intermediates.
Research has shown that this compound can be further oxidized to form products such as p-methylacetophenone and 4-(2-hydroxy-2-propyl)benzaldehyde. One studied mechanism involves the iron-induced decomposition of this compound. researchgate.net In this process, ferrous iron (Fe²⁺) can accelerate the oxidative degradation by promoting the homolytic cleavage of the oxygen-oxygen bond in the hydroperoxide. researchgate.net This cleavage generates a tertiary alkoxy radical, which is a key intermediate in the formation of both p-methylacetophenone and 4-(2-hydroxy-2-propyl)benzaldehyde. researchgate.net
Transition metal salts are also known to not only accelerate the oxidation of p-cymene but also to selectively decompose the resulting hydroperoxides. szabo-scandic.com The specific oxidation products are highly dependent on the reaction conditions. szabo-scandic.com
Table 2: Products from Further Oxidative Transformation of this compound
| Product | Reagents/Conditions | Notes |
|---|---|---|
| p-Methylacetophenone | Iron-induced decomposition | Formed via a tertiary alkoxy radical intermediate. researchgate.net |
| 4-(2-hydroxy-2-propyl)benzaldehyde | Iron-induced decomposition | Formed via the same radical intermediate as p-methylacetophenone. researchgate.net |
Substitution Reactions
Replacement of the Hydroperoxy Group with Other Functionalities
The hydroperoxy group of this compound can be replaced by other functional groups through various chemical transformations, notably rearrangement reactions. szabo-scandic.com These reactions are crucial for converting the initial oxidation product into other valuable chemicals.
A significant industrial application analogous to the transformation of this compound is the Hock rearrangement, which is the cornerstone of the cumene (B47948) process for producing phenol (B47542) and acetone (B3395972). wikipedia.org In an acidic medium, cumene hydroperoxide undergoes this rearrangement. The process involves protonation of the hydroperoxy group, followed by the migration of the phenyl group to the adjacent oxygen, leading to the formation of phenol and acetone after cleavage. wikipedia.org Similarly, this compound can undergo an acid-catalyzed cleavage to produce p-cresol (B1678582) and acetone. google.com This transformation represents a formal substitution of the hydroperoxy group.
The Hock rearrangement of hydroperoxides under the influence of strong acids can lead to the formation of hemiacetals. szabo-scandic.comresearchgate.net Furthermore, peresters that can be formed from the hydroperoxides are known to undergo the Criegee rearrangement. szabo-scandic.comresearchgate.net The Criegee rearrangement involves the migration of a substituent from a carbon atom to an adjacent oxygen atom, leading to the formation of new carbonyl compounds and alcohols. wikipedia.org While these are general reactions for hydroperoxides, they represent the key pathways for the substitution of the hydroperoxy functionality in this compound.
Table 3: Substitution Reactions of the Hydroperoxy Group
| Reaction Name | Conditions | Resulting Functional Group/Product |
|---|---|---|
| Hock Rearrangement | Acid-catalyzed | Phenolic hydroxyl group (p-cresol) and a ketone (acetone). szabo-scandic.comgoogle.com |
| Criegee Rearrangement | Formation of perester intermediate | Ketones and alcohols. szabo-scandic.comwikipedia.org |
Analytical Methodologies in Research for 8 Hydroperoxy P Cymene
Challenges in Hydroperoxide Analysis Due to Instability
The primary challenge in the analysis of hydroperoxides like 8-hydroperoxy-p-cymene is their thermodynamic instability. thermofisher.com These compounds are prone to decomposition, especially when subjected to heat or light. This instability can lead to inaccurate quantification and misinterpretation of analytical results. Hydroperoxide reference compounds are scarce and highly unstable, often requiring storage at extremely low temperatures, such as -80 °C, to prevent degradation. wiley.com The reactive nature of the hydroperoxy group also means it can react with other components in a sample matrix, further complicating analysis. thermofisher.comwiley.com For instance, hydroperoxides can react with aldehydes, which may be present in fragrance oils, leading to lower-than-expected recoveries. wiley.com
Chromatographic Techniques for Separation and Identification
Chromatographic methods are indispensable for separating the complex mixtures that often result from p-cymene (B1678584) oxidation. These techniques allow for the isolation and identification of this compound and its various byproducts.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Products Analysis
Gas chromatography (GC) is a powerful tool for analyzing the volatile products of p-cymene oxidation. agrifutures.com.au However, the thermal instability of hydroperoxides like this compound makes direct GC analysis problematic, as they can decompose in the hot injector port or on the column. researchgate.net To overcome this, a common approach is the reduction of hydroperoxides to their more stable corresponding alcohols prior to GC analysis. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is widely used to identify the various oxidation products of p-cymene. agrifutures.com.auresearchgate.netnih.gov For instance, GC-MS has been used to identify p-cymene as an oxidation product of other terpenes like γ-terpinene and α-pinene. researchgate.netresearchgate.netnih.gov The National Institute of Standards and Technology (NIST) provides reference mass spectral data for this compound, which aids in its identification. nist.govnist.gov
| Compound | Retention Index (DB-1 Column) | Reference |
|---|---|---|
| This compound | 1321 | nist.govnist.gov |
High-Performance Liquid Chromatography (HPLC) for Hydroperoxides and Polar Degradation Products
High-performance liquid chromatography (HPLC) is often preferred for the analysis of thermally labile compounds like hydroperoxides because it operates at or near room temperature. mdpi.com HPLC is particularly well-suited for separating hydroperoxides and their polar degradation products. researchgate.nethumanjournals.com Various HPLC methods have been developed for the simultaneous determination of different classes of lipid hydroperoxides. nih.gov
Reverse-phase HPLC is a common mode used for this purpose, often employing a C18 or octyl-bonded silica (B1680970) column. nih.govresearchgate.net The mobile phase typically consists of a mixture of water, acetonitrile, and methanol. nih.gov Due to the lack of a strong chromophore in many hydroperoxides, detection can be challenging. Post-column derivatization with reagents like ferrous/xylenol orange or luminol-mediated chemiluminescence can be used to enhance detection sensitivity. researchgate.netnih.gov
| Technique | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| Reverse-Phase HPLC | Octyl-bonded silica | Water/Acetonitrile/Methanol | Post-column Ferrous/Xylenol Orange (592 nm) | Simultaneous analysis of polar and nonpolar lipid hydroperoxides | nih.gov |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water | UV (225 nm) | Simultaneous estimation of p-cymene and aloe-emodin | researchgate.net |
Coupling with Mass Spectrometry for Structural Elucidation of Intermediates
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the structural elucidation of oxidation intermediates. nih.gov HPLC separates the complex mixture, and the mass spectrometer provides molecular weight and fragmentation information, which helps in identifying the structure of the compounds. mdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of thermally labile and polar molecules without significant degradation. nih.govuvic.ca This technique has been instrumental in identifying various intermediates in oxidation reactions. uvic.ca
Spectrophotometric Methods for Oxidation Monitoring
Spectrophotometric methods offer a relatively simple and rapid way to monitor the progress of oxidation reactions. researchgate.net These techniques are often based on the formation of colored or fluorescent products.
Colorimetric Assays (e.g., Ferric Thiocyanate (B1210189) Method, Iodometric Titration) for Hydroperoxide Value
The hydroperoxide value (or peroxide value, PV) is a critical parameter that measures the concentration of primary oxidation products, such as this compound. scribd.com Colorimetric assays are frequently employed for this purpose due to their sensitivity and accessibility. Two of the most common methods are the ferric thiocyanate method and iodometric titration. nih.gov
Ferric Thiocyanate Method
This spectrophotometric method is noted for its high sensitivity, ease of use, and speed. nih.gov The fundamental principle involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the hydroperoxide group. protocols.io The resulting ferric ions then react with thiocyanate (SCN⁻) to form a distinctively colored ferric thiocyanate complex, which is quantified by measuring its absorbance, typically around 500-510 nm. nih.govprotocols.io
The reaction proceeds as follows:
Oxidation of Ferrous Ion : ROOH + Fe²⁺ → RO• + OH⁻ + Fe³⁺
Complex Formation : Fe³⁺ + SCN⁻ → [Fe(SCN)]²⁺ (and related complexes)
The method is sensitive enough to detect low levels of hydroperoxides and can be adapted for various sample matrices by using solvents like chloroform/methanol mixtures. nih.gov It is responsive to hydroperoxides from a range of fatty acids, making it a comprehensive measure of hydroperoxidation. nih.gov Research has shown that a single solution containing both the ferrous iron and thiocyanate reagents can be used to develop the colorimetric response. nih.gov
Iodometric Titration
Iodometric titration is a classic and widely accepted method for determining the peroxide value. scribd.com The principle is based on the ability of hydroperoxides to oxidize iodide ions (I⁻) to iodine (I₂) in an acidic medium. cdnsciencepub.com The amount of iodine liberated is directly proportional to the quantity of hydroperoxides present in the sample. scribd.com This liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), and the endpoint is detected using a starch indicator, which forms a deep blue complex with iodine. scribd.comusptechnologies.com
The key reactions are:
Iodine Liberation : ROOH + 2H⁺ + 2I⁻ → ROH + H₂O + I₂
Thiosulfate Titration : I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
This titration must be performed carefully to avoid interferences, such as the reaction of iodine with double bonds in the sample or the oxidation of iodide by atmospheric oxygen. researchgate.net Despite being less sensitive than the ferric thiocyanate method, iodometric titration remains a standard procedure for quality assessment in many industries. nih.govusptechnologies.com A newer protocol replaces the aqueous thiosulfate titrant with a triphenylphosphine (B44618) solution to create a water-free titration method. acs.org
Table 1: Comparison of Colorimetric Assays for Hydroperoxide Value
| Feature | Ferric Thiocyanate Method | Iodometric Titration |
|---|---|---|
| Principle | Spectrophotometric measurement of the colored complex formed between Fe³⁺ (produced by hydroperoxide oxidation of Fe²⁺) and thiocyanate. protocols.io | Titrimetric determination of iodine liberated from potassium iodide by hydroperoxides. scribd.com |
| Detection | Absorbance at ~500-510 nm. nih.govprotocols.io | Visual endpoint with starch indicator (blue to colorless). usptechnologies.com |
| Sensitivity | High; can detect low concentrations of hydroperoxides. nih.gov | Lower than ferric thiocyanate method. nih.gov |
| Speed | Rapid and easy to perform. nih.gov | More time-consuming. acs.org |
| Key Reagents | Ferrous chloride, ammonium (B1175870) thiocyanate. protocols.io | Potassium iodide, sodium thiosulfate, starch indicator. usptechnologies.com |
| Potential Issues | Interference from other oxidizing or reducing agents. | Interference from atmospheric oxygen and potential side reactions of iodine. researchgate.net |
Advanced Spectroscopic Characterization of Reaction Intermediates
Understanding the mechanisms of reactions involving this compound, such as its formation from p-cymene or its subsequent decomposition, requires the characterization of transient and unstable reaction intermediates. Advanced spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy has been effectively used to monitor the progress of the catalytic aerobic oxidation of p-cymene over time. acs.org This technique allows for the direct observation and quantification of various species in the reaction mixture, including the starting material (p-cymene), the primary intermediate (p-cymene hydroperoxide), and other partially oxidized products. acs.org By tracking the changes in the concentration of these intermediates, researchers can elucidate the reaction pathways and kinetics without the need for separation. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy EPR, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals and many transition metal complexes. In the context of this compound chemistry, EPR is invaluable for studying radical-mediated oxidation processes. Furthermore, rapid-freezing EPR techniques can be used to trap and characterize short-lived paramagnetic intermediates, such as ferric hydroperoxy (Fe(III)-OOH) compounds that may form during metal-catalyzed reactions. nih.gov The g-values obtained from an EPR spectrum provide detailed information about the electronic structure of the paramagnetic center. nih.gov
Stopped-Flow Spectroscopy To investigate the kinetics of rapid reactions involving hydroperoxides, the stopped-flow technique is employed. nih.gov This method allows for the rapid mixing of reactants and the subsequent monitoring of the reaction progress on a millisecond timescale, often using UV-Vis absorption or fluorescence detection. nih.gov When coupled with rapid-scan detectors, it enables the acquisition of entire spectra as a function of time, making it possible to identify the spectral signatures of transient intermediates that form and decay quickly during the reaction. nih.gov This technique was successfully used to observe a previously unknown spectral species, a ferric hydroperoxy compound, during the reaction of metmyoglobin with hydrogen peroxide. nih.gov
Table 2: Advanced Spectroscopic Techniques for Intermediate Characterization
| Technique | Principle | Application to this compound Research |
|---|---|---|
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and concentration. | Elucidating reaction pathways by monitoring the formation and consumption of this compound and other intermediates in real-time. acs.org |
| EPR Spectroscopy | Detects paramagnetic species by their absorption of microwave radiation in a magnetic field. | Identifying and characterizing radical intermediates in oxidation reactions and studying metal-hydroperoxide complexes. nih.gov |
| Stopped-Flow Spectroscopy | Allows for the study of rapid reaction kinetics by quickly mixing reactants and monitoring the change in a spectroscopic signal over time. | Observing the formation and decay of short-lived intermediates in reactions involving this compound on a millisecond timescale. nih.gov |
Theoretical and Computational Investigations of 8 Hydroperoxy P Cymene
Quantum Chemical Calculations of Molecular Structure and Conformations
Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational landscape of molecules. For 8-hydroperoxy-p-cymene, these calculations identify the most stable arrangements of its atoms and the energy barriers between different rotational isomers (conformers).
Conformational analysis, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a basis set like 6-31G(d,p), reveals various stable conformers. researchgate.net These conformers primarily differ in the orientation of the -C(CH₃)₂OOH group relative to the benzene (B151609) ring and the rotation around the C-O and O-O bonds. researchgate.net While specific studies on this compound are not widely detailed, extensive research on the structurally analogous cumene (B47948) hydroperoxide shows the existence of multiple conformers with small energy differences. researchgate.net The calculations involve geometry optimization to find energy minima on the potential energy surface, which correspond to stable conformers. Subsequent frequency calculations confirm these structures as true minima and provide zero-point vibrational energies.
Table 1: Illustrative Conformational Analysis Data for a Hydroperoxide Analog This table is based on typical data from DFT calculations on similar aromatic hydroperoxides like cumene hydroperoxide.
| Conformer | Dihedral Angle (C-C-O-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | ~60° (gauche) | 0.00 | 45.5 |
| 2 | ~180° (anti) | 0.25 | 30.1 |
| 3 | ~-60° (gauche) | 0.05 | 24.4 |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT is a widely used computational method to investigate the mechanisms of chemical reactions, providing insights into the feasibility and kinetics of different pathways. nih.gov
The thermal and catalytic decomposition of this compound is a critical area of study. DFT calculations can map the potential energy surface for its decomposition reactions, most notably the homolytic cleavage of the weak oxygen-oxygen bond. researchgate.net
This process is initiated by the breaking of the O-O bond to form a p-cymen-8-oxy radical and a hydroxyl radical:
p-CH₃C₆H₄C(CH₃)₂OOH → p-CH₃C₆H₄C(CH₃)₂O• + •OH
Computational studies focus on locating the transition state (TS) for this bond scission. researchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. reddit.com The energy difference between the reactant (this compound) and the transition state is the activation energy (Ea), which determines the reaction rate. DFT calculations can predict these energy barriers, helping to understand how factors like temperature and catalysts influence decomposition rates. rsc.org For instance, the presence of metal ions like Fe²⁺ can significantly lower the activation energy for O-O bond cleavage, a mechanism that has been computationally explored for similar hydroperoxides. researchgate.net
Table 2: Calculated Energy Profile for O-O Bond Homolysis Illustrative values based on typical DFT calculations for hydroperoxide decomposition.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| Transition State | Elongated O-O bond | +35.5 |
| Products | p-Cymen-8-oxy radical + Hydroxyl radical | +28.0 |
The energy profile confirms that the reaction is endergonic and reveals the substantial energy barrier that must be overcome for spontaneous decomposition.
Computational models are extensively used to predict the antioxidant potential of chemical compounds. scienceopen.com For this compound, DFT can be used to evaluate its ability to scavenge harmful free radicals, such as the hydroperoxyl radical (•OOH). nih.govmdpi.com The primary mechanisms of radical scavenging by antioxidants are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.comnih.gov
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical. For this compound, this would involve the hydroperoxidic hydrogen: R-OOH + •X → R-OO• + HX
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, followed by proton transfer.
DFT calculations can determine the thermodynamic viability of these pathways by computing parameters like Bond Dissociation Enthalpy (BDE) for the O-H bond, Ionization Potential (IP), and Proton Affinity (PA). A lower O-H BDE indicates a more favorable HAT mechanism. These studies help to elucidate whether this compound is likely to act as a pro-oxidant (by decomposing into radicals) or an antioxidant (by scavenging radicals) under different chemical environments. mdpi.com
Molecular Dynamics Simulations of Reactivity in Solvated Environments
While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study molecular behavior explicitly in a solvated environment over time. arxiv.org An MD simulation of this compound in a solvent like water or a lipid phase would involve modeling the interactions between the hydroperoxide and hundreds or thousands of individual solvent molecules.
Such simulations can reveal:
Solvent Effects: How solvent molecules (e.g., water) form hydrogen bonds with the hydroperoxy group and how this affects its stability and the energy barrier for decomposition.
Diffusion and Collision: The frequency and orientation of collisions between this compound and other reactive species, such as free radicals, which is crucial for understanding reaction kinetics in solution.
Conformational Dynamics: How the molecule transitions between different conformations in solution and whether specific conformers are more prone to reaction.
By using reactive force fields (e.g., ReaxFF), MD simulations can even model chemical reactions like bond breaking and formation directly, providing a dynamic picture of the decomposition or radical scavenging processes. arxiv.org
Electronic Structure Analysis of the Hydroperoxy Group
An analysis of the electronic structure of the hydroperoxy (-OOH) group in this compound provides deep insight into its reactivity. Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate properties that describe the distribution of electrons within the molecule.
Key findings from such an analysis typically include:
Atomic Charges: The oxygen atoms of the hydroperoxy group are highly electronegative and carry partial negative charges, while the attached hydrogen and carbon atoms are partially positive. This polarization is key to its intermolecular interactions.
Bond Order: The O-O bond is identified as a weak, single covalent bond, computationally confirming its susceptibility to homolytic cleavage.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps explain its reactivity. The LUMO is often localized along the O-O bond axis, indicating that this is the site susceptible to receiving electrons in a reduction reaction, leading to bond cleavage. The HOMO may have significant contributions from the oxygen lone pairs, indicating these are the likely sites of electron donation in an oxidation reaction. nih.gov
Table 3: Typical Electronic Properties of the Hydroperoxy Group from NBO Analysis Illustrative data for the -C-O-O-H moiety.
| Atom/Bond | Property | Calculated Value | Interpretation |
| O (bonded to C) | Natural Charge | -0.35 e | Electronegative oxygen atom |
| O (bonded to H) | Natural Charge | -0.45 e | More electronegative oxygen |
| H (hydroperoxy) | Natural Charge | +0.48 e | Acidic proton |
| O-O Bond | Wiberg Bond Index | 0.95 | Weak single bond |
| O-H Bond | Wiberg Bond Index | 0.88 | Polar covalent bond |
This detailed electronic information is crucial for rationalizing the observed chemical behavior and predicting the reactivity of this compound in various chemical processes.
Environmental Transformation and Degradation Chemistry of 8 Hydroperoxy P Cymene
Abiotic Degradation Mechanisms
Abiotic degradation of 8-hydroperoxy-p-cymene involves processes that are not mediated by living organisms. These include reactions initiated by sunlight, interactions with water under various pH conditions, and reactions with atmospheric oxidants.
Photochemical processes, driven by the absorption of solar radiation, play a significant role in the degradation of organic compounds in the environment. This compound, like other hydroperoxides, is susceptible to photodissociation. The energy from ultraviolet (UV) light can lead to the homolytic cleavage of the peroxide bond (O-O), which is the weakest bond in the molecule. nih.gov This cleavage generates two radical intermediates: a p-cymene-8-oxy radical and a hydroxyl radical.
The primary photochemical reaction can be represented as:
p-CH₃C₆H₄C(CH₃)₂OOH + hν → p-CH₃C₆H₄C(CH₃)₂O• + •OH
These highly reactive radicals can then initiate a cascade of secondary reactions. For instance, the p-cymene-8-oxy radical can undergo β-scission, a common reaction for tertiary alkoxy radicals, to yield p-methylacetophenone and a methyl radical. nih.govnih.gov Alternatively, it can abstract a hydrogen atom from another molecule to form 8-hydroxy-p-cymene (2-p-tolyl-2-propanol). nih.gov
Table 1: Potential Photochemical Transformation Products of this compound
| Precursor | Photochemical Process | Key Intermediates | Major Products |
|---|---|---|---|
| This compound | Photodissociation (UV light) | p-Cymene-8-oxy radical, Hydroxyl radical | p-Methylacetophenone, 8-Hydroxy-p-cymene (2-p-tolyl-2-propanol) |
Acid-Catalyzed Hydrolysis and Redox Reactions in Aqueous Environments
In aqueous environments, the stability of this compound is significantly influenced by pH. Acid-catalyzed hydrolysis is a key degradation pathway for hydroperoxides. nih.govcopernicus.org In the presence of acid, the terminal oxygen atom of the hydroperoxy group is protonated, making it a better leaving group (water). This is followed by the cleavage of the O-O bond and rearrangement of the resulting intermediate. For tertiary hydroperoxides like this compound, this rearrangement, analogous to the Hock rearrangement, typically leads to the formation of a ketone and an alcohol. In the case of this compound, the expected products are acetone (B3395972) and p-cresol (B1678582).
The general mechanism for the acid-catalyzed decomposition is as follows:
Protonation of the hydroperoxide.
Elimination of a water molecule to form a carbocation.
Rearrangement of the carbocation.
Attack by water and subsequent deprotonation to yield the final products.
Studies on the structurally similar cumene (B47948) hydroperoxide show that it decomposes in acidic aqueous medium to phenol (B47542) and acetone. google.comresearchgate.net This suggests a similar fate for this compound in acidic waters.
Redox reactions, particularly with multivalent metal ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can also accelerate the decomposition of hydroperoxides. nih.govnih.gov These reactions proceed via a free radical mechanism, often referred to as a Fenton-like reaction. For instance, Fe²⁺ can reduce the hydroperoxide to generate an alkoxy radical and a hydroxide (B78521) ion: nih.gov
p-CH₃C₆H₄C(CH₃)₂OOH + Fe²⁺ → p-CH₃C₆H₄C(CH₃)₂O• + OH⁻ + Fe³⁺
The generated alkoxy radical can then undergo further reactions as described in the photochemical transformations section. The rate and products of these redox reactions are dependent on the concentration and type of metal ions present in the aqueous environment.
In the atmosphere, this compound can be removed through reactions with key oxidants, primarily the hydroxyl radical (•OH) and to a lesser extent, ozone (O₃). The hydroxyl radical is the most important daytime oxidant in the troposphere. The reaction of •OH with hydroperoxides typically proceeds via hydrogen abstraction from the O-O-H group, which is the most favorable reaction pathway. copernicus.org
p-CH₃C₆H₄C(CH₃)₂OOH + •OH → p-CH₃C₆H₄C(CH₃)₂OO• + H₂O
The resulting peroxy radical can then participate in the complex chemistry of the atmosphere, contributing to the formation of other secondary pollutants. Based on studies of the analogous cumene hydroperoxide, the atmospheric half-life of this compound with respect to reaction with hydroxyl radicals is estimated to be on the order of hours to a few days, depending on the concentration of •OH. nih.govca.gov
The reaction of this compound with ozone is expected to be slower than its reaction with hydroxyl radicals. While ozone can react with certain organic molecules, its reactivity towards hydroperoxides is generally low compared to that of the hydroxyl radical. Therefore, OH-initiated oxidation is considered the dominant atmospheric sink for this compound.
Table 2: Estimated Atmospheric Lifetime of this compound with Hydroxyl Radicals
| Reactant | Oxidant | Estimated Rate Constant (at 298 K) | Estimated Atmospheric Half-Life |
|---|---|---|---|
| This compound | Hydroxyl Radical (•OH) | ~8.6 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ (by analogy to cumene hydroperoxide) nih.gov | ~45 hours (assuming an average •OH concentration of 5 x 10⁵ radicals cm⁻³) nih.gov |
Biotransformation and Microbial Metabolism (Mechanistic Aspects)
The biodegradation of this compound is an important process in soil and aquatic environments, where microbial communities can utilize this compound as a carbon and energy source.
The microbial degradation of p-cymene (B1678584), the parent compound of this compound, has been studied in various bacteria. In many aerobic degradation pathways, the initial attack on p-cymene occurs at the methyl group, leading to the formation of p-cumic alcohol, which is then further oxidized. ethz.chresearchgate.net This suggests that this compound may not be a primary intermediate in these specific pathways.
However, under anaerobic conditions, different degradation mechanisms have been observed. In denitrifying bacteria, p-cymene can be degraded via two distinct pathways. One pathway involves the hydroxylation of the methyl group, while another proceeds through the addition of the methyl group to fumarate, forming 4-isopropylbenzylsuccinate. nih.gov The formation of 4-isopropylbenzyl alcohol and 4-isopropylbenzaldehyde (B89865) has been observed as intermediates in some anaerobic degradation pathways of p-cymene. nih.gov These compounds are structurally related to this compound, suggesting that under certain microbial and environmental conditions, pathways involving the isopropyl group could be relevant. The presence of an organic hydroperoxide resistance protein (Ohr) in some p-cymene degrading bacteria suggests that these organisms have mechanisms to cope with oxidative stress, which could be induced by the formation of hydroperoxides. epa.gov
The enzymatic machinery involved in the transformation of this compound is likely to involve several classes of enzymes. Based on its structure and known microbial degradation pathways for related compounds, the following enzymatic transformations can be postulated:
Peroxidases and Catalases: These enzymes are crucial for the detoxification of hydroperoxides. They can reduce this compound to the corresponding alcohol, 8-hydroxy-p-cymene, and water, thereby preventing the formation of damaging free radicals.
Monooxygenases: Cytochrome P450 monooxygenases or other types of monooxygenases could be involved in the initial formation of this compound from p-cymene, although direct evidence for this is limited in microbial systems. In mammalian systems, cytochrome P450 can catalyze the homolytic cleavage of the O-O bond of cumene hydroperoxide. nih.gov
Dehydrogenases: Following the reduction of the hydroperoxy group to a hydroxyl group, alcohol dehydrogenases can further oxidize 8-hydroxy-p-cymene.
Dioxygenases: If the aromatic ring is to be cleaved, dioxygenases would be required to incorporate both atoms of molecular oxygen into the ring, leading to its opening and subsequent metabolism through central metabolic pathways. researchgate.net
The specific enzymes and biochemical pathways involved in the metabolism of this compound will vary between different microbial species and are dependent on the prevailing environmental conditions (e.g., aerobic vs. anaerobic).
Table 3: Potential Enzyme Classes Involved in the Biotransformation of this compound
| Enzyme Class | Potential Reaction | Substrate | Product(s) |
|---|---|---|---|
| Peroxidases/Catalases | Reduction of hydroperoxide | This compound | 8-Hydroxy-p-cymene, Water |
| Monooxygenases | Homolytic cleavage of peroxide bond | This compound | p-Cymene-8-oxy radical |
| Alcohol Dehydrogenases | Oxidation of alcohol | 8-Hydroxy-p-cymene | Corresponding ketone/aldehyde |
| Dioxygenases | Aromatic ring cleavage | Downstream metabolites of p-cymene | Ring-opened aliphatic acids |
Influence of Environmental Factors on Reactivity and Fate
The environmental transformation and ultimate fate of this compound are dictated by a range of abiotic and biotic factors. Its inherent chemical instability, characteristic of organic hydroperoxides, makes it susceptible to transformation under various environmental conditions. researchmap.jp Factors such as the chemical composition of the surrounding medium (e.g., pH, presence of metal ions), exposure to sunlight, and microbial activity play critical roles in its degradation pathways and persistence in the environment.
The reactivity of this compound is significantly influenced by the presence of transition metals and the pH of the medium. In acidic aqueous solutions, the degradation of citral (B94496), a precursor, is accelerated by high temperature, light, and oxygen, leading to the formation of this compound among other products. jfda-online.com The subsequent fate of this hydroperoxide is highly dependent on the chemical conditions.
Research has shown that the iron(II) ion (Fe²⁺) can induce the decomposition of this compound. jfda-online.comnih.gov This process involves the homolytic cleavage of the peroxide bond (O-O), which generates a tert-alkoxy radical intermediate (p-CH₃C₆H₄C(CH₃)₂O•). jfda-online.comnih.gov This highly reactive radical then leads to the formation of specific degradation products, such as p-methylacetophenone and 4-(2-hydroxy-2-propyl)benzaldehyde. jfda-online.comnih.gov Conversely, in the absence of Fe²⁺, the degradation of this compound under acidic conditions does not yield these specific products, indicating a different, non-radical degradation mechanism is at play. nih.gov
While direct studies on this compound are specific, the behavior of related monoterpene-derived hydroperoxides in aqueous environments provides valuable context. For these compounds, decomposition is often an acid-catalyzed process. researchmap.jpnsf.govacs.orgnih.gov The stability of these hydroperoxides is also highly dependent on water content; they are significantly more stable in water-poor media (e.g., <20% water content) and decay much more rapidly in water-rich environments. nsf.govacs.orgnih.gov This suggests that in atmospheric aerosols, the water content can be a determining factor in the lifetime of hydroperoxides like this compound.
The following table summarizes the key environmental factors and their observed effects on the degradation of this compound and related compounds.
| Environmental Factor | Influence on this compound Reactivity and Fate | Research Findings |
| Metal Ions (Fe²⁺) | Induces homolytic cleavage of the O-O bond, leading to radical-mediated decomposition. | Forms specific products like p-methylacetophenone via a tert-alkoxy radical intermediate. jfda-online.comnih.gov |
| pH (Acidity) | Promotes degradation. Acid-catalyzed decomposition is a key process for related hydroperoxides. researchmap.jp | Degradation of precursor (citral) is accelerated under acidic conditions. jfda-online.com For related compounds, decay rates increase significantly at lower pH. nsf.govacs.orgnih.gov |
| Sunlight (Photolysis) | Likely a significant degradation pathway. | The degradation of the precursor citral is accelerated by light. jfda-online.com Related hydroxy hydroperoxides have calculated atmospheric photolysis rates, indicating light-induced decomposition is a major sink. mdpi.com |
| Water Content | Influences stability, particularly in atmospheric aerosols. | Related monoterpene hydroperoxides are significantly more stable in water-poor environments and decay rapidly in water-rich solutions. nsf.govacs.orgnih.gov |
| Microbial Activity | Biodegradation is a potential fate. | Bacteria like Burkholderia xenovorans LB400 show an organic hydroperoxide stress response when degrading p-cymene, implying they can metabolize hydroperoxide intermediates. nih.gov Other bacteria (Pseudomonas, denitrifying strains) are known to degrade the parent compound, p-cymene. nih.govethz.ch |
The degradation pathway of this compound dictates the resultant transformation products. As noted, the presence of metal ions can shift the mechanism from a non-radical to a radical-based pathway, fundamentally altering the chemical species formed.
The table below details the degradation products identified under different conditions.
| Degradation Condition | Pathway | Key Degradation Products |
| Fe²⁺-Induced Decomposition | Radical-mediated (via tert-alkoxy radical) | p-Methylacetophenone, 4-(2-hydroxy-2-propyl)benzaldehyde. jfda-online.comnih.gov |
| Acidic Aqueous (without Fe²⁺) | Non-radical (presumed) | Does not yield p-methylacetophenone or 4-(2-hydroxy-2-propyl)benzaldehyde. nih.gov |
| Atmospheric Oxidation | Intermediate in p-cymene oxidation | Tertiary cymene hydroperoxide is an intermediate that can lead to p-methylacetophenone and p-cresol. researchgate.net |
Role in Complex Chemical Systems and Processes
Intermediate in the Cymene-Cresol Process
8-Hydroperoxy-p-cymene is a pivotal, yet transient, intermediate in the industrial synthesis of p-cresol (B1678582), a process analogous to the Hock process for phenol (B47542) production. scribd.comwindows.net In this method, p-cymene (B1678584) is oxidized to produce p-cymene hydroperoxide, which is then cleaved to yield p-cresol and acetone (B3395972) as a co-product. google.com The primary hydroperoxide formed during the air oxidation of p-cymene is this compound. google.com
The conversion of this compound to p-cresol and acetone is achieved through an acid-catalyzed cleavage reaction. google.com This transformation is a classic example of a Hock rearrangement. The process is initiated by the protonation of the hydroperoxide group by a strong acid, such as sulfuric acid, followed by the elimination of a water molecule to form an electron-deficient oxygen atom. pearson.com This intermediate then undergoes a rearrangement where the phenyl group migrates from the adjacent carbon to the electron-deficient oxygen. The resulting carbocation is subsequently hydrolyzed to yield p-cresol and acetone. google.com The reaction is typically conducted at temperatures between 60°C and 90°C. google.com
While this compound is the major product of p-cymene oxidation, other isomers and secondary products are also formed, which can complicate the process and reduce the yield of the desired p-cresol. scribd.comgoogle.com A significant minor product is 7-hydroperoxycymene. google.com During the acid cleavage step, 7-hydroperoxycymene decomposes into isopropyl phenol and formaldehyde (B43269). google.com The formaldehyde produced can cause resinification of the cresol (B1669610), significantly lowering the final yield. google.com
| Precursor | By-product | Impact on Process |
|---|---|---|
| 7-Hydroperoxycymene | Isopropyl phenol | Contaminates the final cresol product, complicating purification. google.com |
| 7-Hydroperoxycymene | Formaldehyde | Causes resinification of cresol, leading to significant yield loss. google.com |
| p-Cymene (Side-chain oxidation) | p-iso-propyl benzoic acid | Represents a loss of cymene feedstock to non-target products. scientific.net |
| p-Cymene (Side-chain oxidation) | p-isopropyl benzaldehyde | An impurity that requires separation from the main product stream. scientific.net |
| p-Cymene (Over-oxidation/decomposition) | p-Methylacetophenone | A common impurity in the oxidation of p-cymene. scientific.netjfda-online.com |
Participation in Oxidative Processes in Food and Flavor Systems
This compound plays a significant role in the degradation of certain flavor compounds, particularly in acidic aqueous environments like citrus-flavored beverages. It acts as a key intermediate in the formation of potent off-flavor compounds derived from the degradation of citral (B94496). jfda-online.comnih.gov
Citral, a key component of lemon and other citrus flavors, is unstable in acidic conditions and degrades over time, leading to a loss of desirable flavor and the formation of undesirable off-notes. researchgate.net The degradation pathway involves an acid-catalyzed cyclization and subsequent oxidation. jfda-online.com Under these conditions, citral can convert to p-cymene. jfda-online.com This p-cymene can then undergo oxidation to form this compound. nih.govresearchgate.net
The decomposition of this compound is a critical step in the generation of off-flavors. This decomposition can be induced by factors such as heat or the presence of transition metal ions like Fe²⁺. nih.govresearchgate.net The homolysis of the O-O bond in this compound generates a tert-alkoxy radical intermediate. nih.gov This highly reactive species can then lead to the formation of several potent off-flavor compounds, most notably p-methylacetophenone and p-cresol. jfda-online.comnih.gov Another identified degradation product formed through this pathway is 4-(2-hydroxy-2-propyl)benzaldehyde. nih.govresearchgate.net
| Precursor Compound | Intermediate | Resulting Off-Flavor Compound | Associated Off-Note |
|---|---|---|---|
| Citral | This compound | p-Methylacetophenone | Described as a potent off-odorant. jfda-online.comnih.gov |
| Citral | This compound | p-Cresol | A potent off-flavor compound. jfda-online.com |
| Citral | This compound | 4-(2-hydroxy-2-propyl)benzaldehyde | Identified as a degradation product from citral. nih.govresearchgate.net |
| Citral | p-Cymene-8-ol | α,p-Dimethylstyrene | Contributes to off-flavor profile. jfda-online.com |
The formation and decomposition of this compound, and thus the development of off-flavors from citral, are oxidative processes that can be mitigated by the presence of antioxidants. jfda-online.comnih.gov The addition of antioxidants to citral solutions has been shown to inhibit the formation of off-flavor compounds like p-methylacetophenone. nih.govresearchgate.net
Antioxidants, particularly phenolic compounds found in natural plant extracts, can intervene in these degradation pathways through several mechanisms. They can act as oxygen scavengers, reducing the availability of oxygen required for the initial oxidation of p-cymene to this compound. jfda-online.com They can also function as radical scavengers, quenching the free radical intermediates involved in the decomposition of the hydroperoxide, thereby breaking the chain reaction that leads to the formation of undesirable aldehydes and ketones. nih.gov Studies have shown that plant extracts from sources like grape seed and green tea can dramatically decrease the formation of p-methylacetophenone and p-cresol, demonstrating the effectiveness of antioxidants in preserving flavor stability. jfda-online.com
Contribution to the Chemistry of Volatile Organic Compound (VOC) Transformations
Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that are emitted from both natural (biogenic) and human-made (anthropogenic) sources. nih.govnih.gov In the atmosphere, VOCs undergo complex chemical transformations that influence air quality, atmospheric oxidative capacity, and the formation of secondary pollutants like ozone and secondary organic aerosols (SOA). mdpi.comcopernicus.org
While not a primary emitted VOC, this compound is a significant second-generation product formed during the atmospheric oxidation of p-cymene. p-Cymene itself can be emitted directly but is also surprisingly formed in the atmosphere from the oxidation of other widely emitted biogenic VOCs, such as α-pinene, by atmospheric oxidants like hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). nih.govresearchgate.net
Therefore, the contribution of this compound to VOC chemistry is as a key intermediate in the atmospheric degradation pathway of p-cymene. The oxidation of p-cymene by OH radicals, the primary daytime oxidant in the troposphere, proceeds via hydrogen abstraction from the isopropyl group, leading to the formation of a peroxy radical which is then converted to this compound. The subsequent photolysis or reaction of this hydroperoxide contributes to the complex cascade of atmospheric reactions, leading to the formation of smaller, more oxidized volatile compounds and participating in the formation of SOA, which has implications for climate and human health.
General Utility as a Reagent in Organic Synthesis
This compound, also known as 2-p-tolyl-2-propyl hydroperoxide, serves as a pivotal intermediate in the liquid-phase oxidation of p-cymene. cdnsciencepub.comcapes.gov.br Its utility in organic synthesis is primarily linked to its nature as a hydroperoxide, a class of compounds known for their oxidizing capabilities. While it is not commonly isolated and used as a standalone oxidizing agent in the same vein as more commercially prevalent hydroperoxides like tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide, its in-situ formation and subsequent reactions are crucial in the synthesis of various valuable chemicals derived from p-cymene. nih.govresearchgate.net
The reactivity of this compound is centered on the labile oxygen-oxygen single bond (peroxy group). This bond can be cleaved, either homolytically or heterolytically, to generate reactive oxygen species that can oxidize other substrates. In the context of p-cymene oxidation, this hydroperoxide is a transient species that leads to the formation of products such as 2-p-tolyl-2-propanol, p-methylacetophenone, and ultimately, p-toluic acid and terephthalic acid under certain catalytic conditions. cdnsciencepub.comnih.gov The process involves the initial oxidation at the benzylic position of the isopropyl group of p-cymene to afford the hydroperoxide, which is then cleaved and further transformed. nih.gov
To understand the potential of this compound as an oxidizing reagent, it is instructive to examine the well-documented reactivity of analogous hydroperoxides, which are widely employed in organic synthesis. These reagents are instrumental in a variety of catalytic oxidation reactions.
Analogous Applications of Hydroperoxides in Organic Synthesis:
Epoxidation of Alkenes: Hydroperoxides like TBHP are extensively used with metal catalysts (e.g., titanium, vanadium, molybdenum) to transfer an oxygen atom to a carbon-carbon double bond, forming an epoxide. This is a fundamental transformation in organic synthesis. For instance, the epoxidation of terpenes such as limonene (B3431351) often employs TBHP to selectively oxidize the more substituted double bond. mdpi.commdpi.com
Oxidation of Sulfides: The selective oxidation of sulfides to sulfoxides is a common transformation accomplished using hydroperoxides. This reaction is valuable as sulfoxides are important intermediates in the synthesis of biologically active molecules. mdpi.comcapes.gov.br Over-oxidation to the corresponding sulfone can be a challenge, requiring careful control of reaction conditions.
Allylic and Benzylic Oxidation: In the presence of suitable catalysts, hydroperoxides can oxidize C-H bonds at positions allylic or benzylic to double bonds or aromatic rings, respectively. This introduces functionality, typically a hydroxyl or carbonyl group, into a hydrocarbon framework. mdpi.com
While specific studies detailing the use of isolated this compound to perform these transformations on external substrates are not widely reported, its role as a key oxidizing intermediate in the conversion of p-cymene highlights its intrinsic reactivity. The study of its decomposition has shown it yields compounds like 2-p-tolyl-2-propanol and p-methylacetophenone, demonstrating the transfer of oxygen within its parent reaction system. cdnsciencepub.comcapes.gov.br
The following table illustrates the general utility of hydroperoxides as reagents in catalytic oxidation, serving as a model for the potential reactivity of this compound.
| Substrate | Reagent/Catalyst | Product | Reaction Type |
| Limonene | tert-Butyl Hydroperoxide / Ti-SiO₂ Catalyst | 1,2-Limonene Oxide | Epoxidation |
| Methyl Phenyl Sulfide | Hydrogen Peroxide / Acetic Acid | Methyl Phenyl Sulfoxide | Sulfide Oxidation |
| α-Pinene | tert-Butyl Hydroperoxide / Cr-based Catalyst | Verbenone | Allylic Oxidation |
| Cyclohexane | tert-Butyl Hydroperoxide / Cu Complex Catalyst | Cyclohexanol, Cyclohexanone | Alkane Oxidation |
This table presents representative reactions using common hydroperoxides to illustrate the typical reactivity of the hydroperoxide functional group found in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
